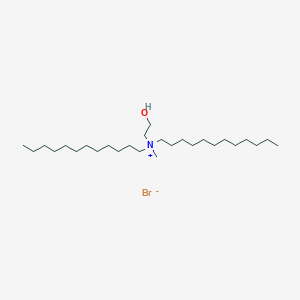![molecular formula C26H35N5O5S B14491674 L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide CAS No. 64021-95-0](/img/structure/B14491674.png)
L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide is a complex peptide compound. It is a derivative of Met-enkephalin, a naturally occurring peptide with significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scalability, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptides.
Substitution: Alkylated or acylated peptides.
科学的研究の応用
L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide involves its interaction with specific receptors and enzymes in the body. It may bind to opioid receptors, mimicking the effects of endogenous peptides like enkephalins. This interaction can modulate pain perception and other physiological processes. The compound’s methylsulfanyl group may also play a role in its bioactivity by influencing its binding affinity and stability .
類似化合物との比較
Similar Compounds
Met-enkephalin: A naturally occurring peptide with similar structure and function.
Leu-enkephalin: Another endogenous peptide with comparable biological activity.
Dynorphin: A peptide with a different sequence but similar receptor interactions.
Uniqueness
L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide is unique due to its specific sequence and the presence of the methylsulfanyl group. This modification may enhance its stability and bioactivity compared to other peptides .
特性
CAS番号 |
64021-95-0 |
|---|---|
分子式 |
C26H35N5O5S |
分子量 |
529.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[2-[[2-[[(2S)-1-(3-methylsulfanylpropylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C26H35N5O5S/c1-37-13-5-12-28-26(36)22(15-18-6-3-2-4-7-18)31-24(34)17-29-23(33)16-30-25(35)21(27)14-19-8-10-20(32)11-9-19/h2-4,6-11,21-22,32H,5,12-17,27H2,1H3,(H,28,36)(H,29,33)(H,30,35)(H,31,34)/t21-,22-/m0/s1 |
InChIキー |
VHYDEXDTFLGIMP-VXKWHMMOSA-N |
異性体SMILES |
CSCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CSCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)





![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)


